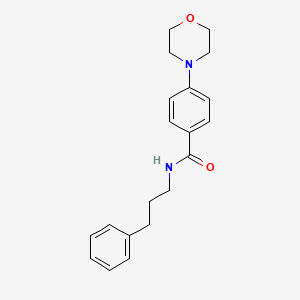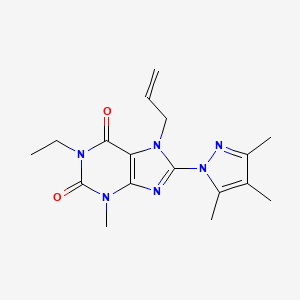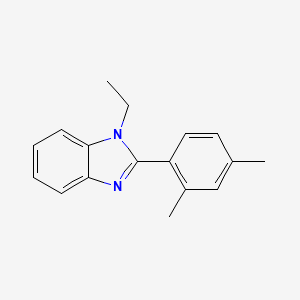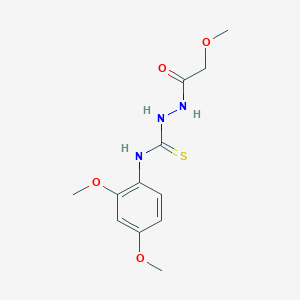![molecular formula C21H23ClN4O2 B4670698 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as CDK9 inhibitor, as it inhibits the activity of the Cyclin-Dependent Kinase 9 enzyme. In
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea has been studied extensively for its potential applications in scientific research. One of the main applications of this compound is as a CDK9 inhibitor, which can be used to study the role of CDK9 in various cellular processes. CDK9 is involved in the regulation of gene transcription, and its inhibition can lead to changes in gene expression patterns. This can be useful for studying the effects of specific genes on cellular processes, and for identifying potential targets for drug development.
Mécanisme D'action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea involves the inhibition of CDK9 activity. CDK9 is a protein kinase that is involved in the regulation of gene transcription. It phosphorylates the RNA polymerase II complex, which is required for transcriptional elongation. Inhibition of CDK9 activity by this compound leads to a decrease in transcriptional elongation, which can have downstream effects on gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of CDK9 activity by this compound has been shown to lead to changes in gene expression patterns, and can affect various cellular processes such as cell cycle progression, apoptosis, and DNA damage response. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, suggesting that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea in lab experiments is its specificity for CDK9 inhibition. This allows researchers to study the effects of CDK9 inhibition on cellular processes without affecting other protein kinases. In addition, this compound has been shown to have high potency and selectivity, making it a useful tool for studying the role of CDK9 in various cellular processes.
One limitation of using this compound in lab experiments is its potential toxicity. CDK9 is involved in the regulation of numerous cellular processes, and its inhibition can have downstream effects on gene expression patterns. Therefore, it is important to carefully control the concentration of this compound in experiments to avoid non-specific effects on cellular processes.
Orientations Futures
There are numerous future directions for research involving N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea. One potential direction is to study the effects of CDK9 inhibition on specific cellular processes, such as DNA damage response or apoptosis. Another direction is to identify potential targets for drug development based on the downstream effects of CDK9 inhibition. In addition, there is potential for using this compound as a cancer therapy, either alone or in combination with other drugs. Finally, there is potential for developing new CDK9 inhibitors with improved potency and selectivity, which could be useful for studying the role of CDK9 in various cellular processes.
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-4-28-18-11-9-17(10-12-18)23-21(27)24-20-14(2)25-26(15(20)3)13-16-7-5-6-8-19(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVHIJGXVARND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4670625.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)
![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)

![4-[(5-chloro-2-thienyl)methyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4670661.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)

![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)


![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4670700.png)
